

Application Notes and Protocols for Aldol Condensation of 3-Methyl-5-oxohexanal

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Compound of Interest

Compound Name: 3-Methyl-5-oxohexanal

Cat. No.: B131067

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Introduction

3-Methyl-5-oxohexanal is a 1,5-dicarbonyl compound poised for intramolecular aldol condensation, a powerful cyclization reaction that forms a six-membered ring. This reaction is of significant interest as it leads to the formation of 3-methylcyclohex-2-en-1-one, a versatile building block in organic synthesis. The cyclohexenone core structure is prevalent in numerous biologically active molecules, making this reaction a key step in the synthesis of potential therapeutic agents.^[1] This document provides detailed protocols for both base-catalyzed and acid-catalyzed intramolecular aldol condensation of **3-Methyl-5-oxohexanal**, along with a summary of quantitative data and an overview of the applications of the resulting cyclohexenone derivatives in drug development.

The intramolecular aldol condensation of **3-Methyl-5-oxohexanal** can proceed via two primary pathways: base-catalyzed and acid-catalyzed. Both methods yield the same α,β -unsaturated ketone, 3-methylcyclohex-2-en-1-one, through the formation of a β -hydroxy carbonyl intermediate followed by dehydration. The choice between the two methods may depend on the compatibility of other functional groups present in more complex substrates and desired reaction conditions.

Reaction Mechanisms

The intramolecular aldol condensation of **3-Methyl-5-oxohexanal** proceeds through the formation of an enolate (base-catalyzed) or an enol (acid-catalyzed), which then acts as a nucleophile, attacking the carbonyl group at the other end of the molecule to form a six-membered ring.^{[2][3]} Subsequent dehydration leads to the stable, conjugated product, 3-methylcyclohex-2-en-1-one.

Base-Catalyzed Mechanism

Under basic conditions, a hydroxide or alkoxide ion removes an acidic α -hydrogen from the carbon adjacent to the ketone, forming a resonance-stabilized enolate. This enolate then undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl. The resulting alkoxide is protonated to give a β -hydroxy ketone, which readily dehydrates upon heating to yield the final product.^[2]

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, the aldehyde carbonyl is protonated, increasing its electrophilicity. Tautomerization of the ketone under acidic conditions forms an enol. The enol then attacks the protonated aldehyde, and after deprotonation and subsequent dehydration, the α,β -unsaturated ketone is formed.^{[4][5]}

Data Presentation

Table 1: Reaction Conditions for Intramolecular Aldol Condensation

Parameter	Base-Catalyzed Protocol (Adapted)	Acid-Catalyzed Protocol (General)
Starting Material	3-Methyl-5-oxohexanal	3-Methyl-5-oxohexanal
Catalyst	Sodium methoxide (NaOMe)	Sulfuric acid (H ₂ SO ₄)
Solvent	Methanol (MeOH)	Acetic acid (CH ₃ COOH)
Temperature	Reflux	110 °C
Reaction Time	4-6 hours (monitor by TLC)	8-12 hours (monitor by TLC)
Work-up	Neutralization, Extraction	Extraction, Washing
Purification	Column Chromatography	Column Chromatography

Table 2: Product Characterization Data for 3-Methylcyclohex-2-en-1-one

Property	Data
Molecular Formula	C ₇ H ₁₀ O
Molecular Weight	110.15 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	199-200 °C
¹ H NMR (400 MHz, CDCl ₃)	δ 5.88 (s, 1H), 2.34 (t, J=6.8 Hz, 2H), 2.28 (t, J=6.4 Hz, 2H), 2.05-1.97 (m, 2H), 1.95 (s, 3H)
¹³ C NMR (100 MHz, CDCl ₃)	δ 199.9, 162.9, 126.6, 36.9, 30.9, 24.5, 22.5
Mass Spectrum (EI)	m/z (%): 110 (M+, 35), 82 (100), 54 (27), 39 (32)

Experimental Protocols

Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation

This protocol is adapted from the procedure for the cyclization of 2,6-heptanedione.

Materials:

- **3-Methyl-5-oxohexanal**
- Sodium methoxide (NaOMe)
- Methanol (MeOH), anhydrous
- Hydrochloric acid (HCl), 1M
- Diethyl ether or Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Dissolve **3-Methyl-5-oxohexanal** (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
- Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the solution.
- Attach a reflux condenser and heat the mixture to reflux.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
- Carefully neutralize the mixture with 1M HCl.

- Remove the methanol under reduced pressure using a rotary evaporator.
- Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure 3-methylcyclohex-2-en-1-one.

Protocol 2: Acid-Catalyzed Intramolecular Aldol Condensation

This is a general protocol for acid-catalyzed cyclization.

Materials:

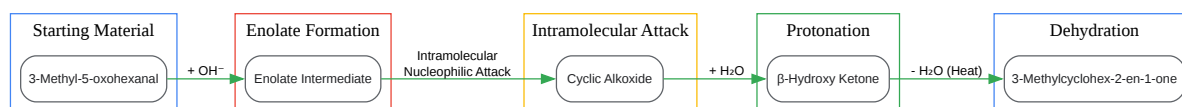
- **3-Methyl-5-oxohexanal**
- Concentrated sulfuric acid (H_2SO_4)
- Glacial acetic acid
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

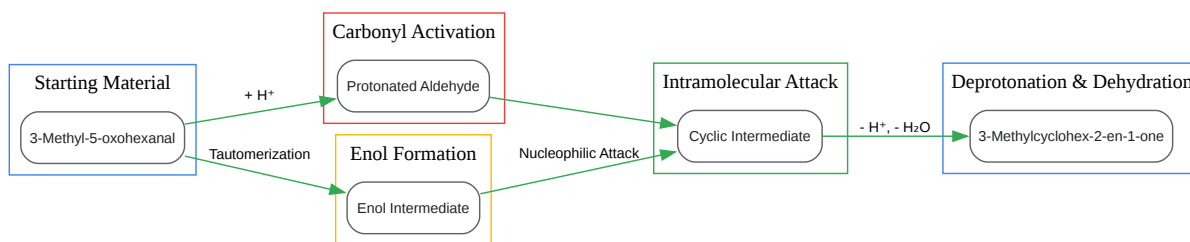
- In a round-bottom flask, dissolve **3-Methyl-5-oxohexanal** (1.0 eq) in glacial acetic acid.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
- Heat the mixture to 110 °C with stirring.
- Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
- Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
- Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and remove the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography to obtain 3-methylcyclohex-2-en-1-one.

Visualizations



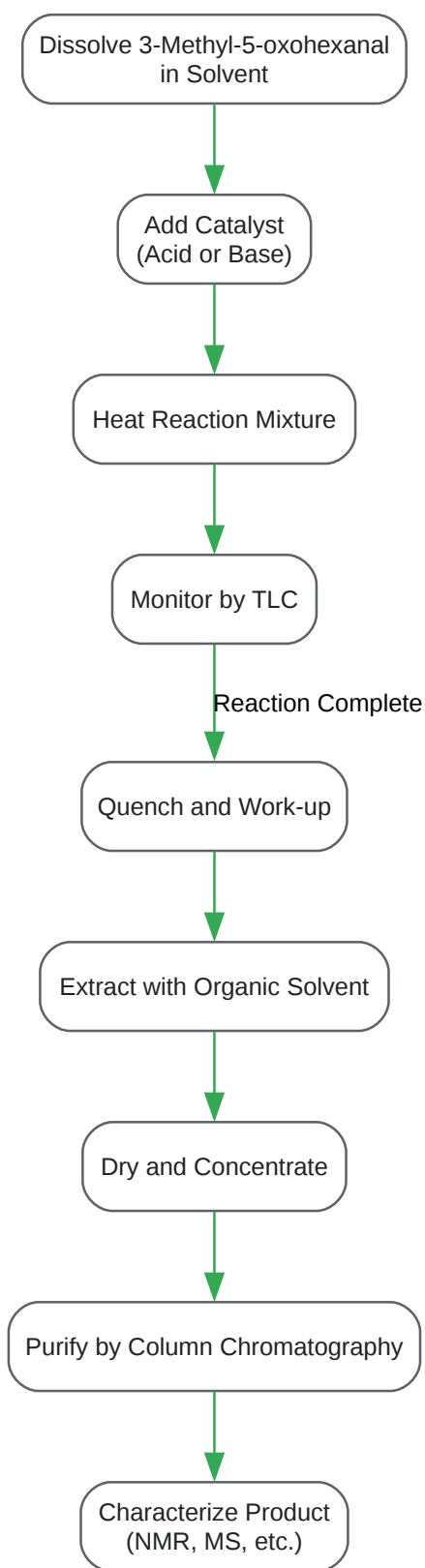
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Caption: Base-catalyzed intramolecular aldol condensation mechanism.



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Caption: Acid-catalyzed intramolecular aldol condensation mechanism.



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Caption: General experimental workflow for aldol condensation.

Applications in Drug Development

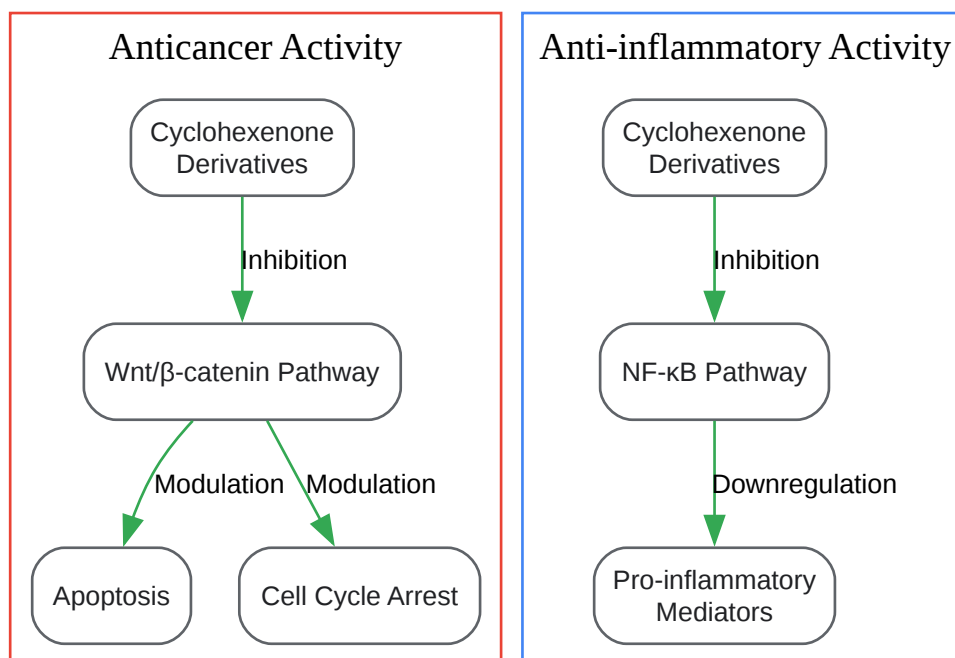
The product of this reaction, 3-methylcyclohex-2-en-1-one, and its derivatives are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities.

Anticancer Activity

Cyclohexenone derivatives have been extensively studied for their potential as anticancer agents.^{[6][7][8]} Their mechanisms of action are diverse and can involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.^[9] Some derivatives have been shown to interfere with key signaling pathways implicated in cancer progression, such as the Wnt/ β -catenin pathway.^{[6][10]} For instance, the natural product zeylenone, which contains a cyclohexenone moiety, has demonstrated anti-tumor activities in various cancer cell lines.^{[6][10]}

Anti-inflammatory Properties

Chronic inflammation is a key factor in the development of many diseases. Cyclohexenone derivatives have shown promising anti-inflammatory effects.^[4] The mechanism often involves the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF- κ B) pathway.^{[11][12]} NF- κ B is a transcription factor that controls the expression of many genes involved in inflammation. By inhibiting NF- κ B, these compounds can reduce the production of inflammatory mediators.



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Caption: Signaling pathways targeted by cyclohexenone derivatives.

Conclusion

The intramolecular aldol condensation of **3-Methyl-5-oxohexanal** provides an efficient route to 3-methylcyclohex-2-en-1-one, a key intermediate for the synthesis of complex organic molecules. The protocols provided herein offer a practical guide for researchers to perform this transformation under both acidic and basic conditions. The resulting cyclohexenone scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases, making this a valuable reaction for the drug discovery and development community.

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